(+)-1-(9-Fluorenyl)ethyl chloroformate
CAS No.: 154479-90-0
Cat. No.: VC21131822
Molecular Formula: C16H13ClO2
Molecular Weight: 272.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154479-90-0 |
---|---|
Molecular Formula | C16H13ClO2 |
Molecular Weight | 272.72 g/mol |
IUPAC Name | 1-(9H-fluoren-9-yl)ethyl carbonochloridate |
Standard InChI | InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 |
Standard InChI Key | SFRVOKMRHPQYGE-UHFFFAOYSA-N |
SMILES | CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Canonical SMILES | CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |
Introduction
Chemical Properties and Structure
(+)-1-(9-Fluorenyl)ethyl chloroformate is characterized by its chloroformate functional group and fluorenyl moiety, which contribute to its distinctive reactivity profile and analytical applications. The compound features a specific stereochemistry, indicated by the "(+)" prefix, denoting its positive optical rotation.
Basic Physical and Chemical Properties
The compound exhibits several notable physical and chemical characteristics that influence its behavior in analytical applications:
Property | Value |
---|---|
Chemical Formula | C₁₆H₁₃ClO₂ |
Molecular Weight | 272.73 g/mol |
Physical State | Clear colorless liquid |
Melting Point | 94°C |
Boiling Point | 398.8°C at 760 mmHg |
Density | 1.266 g/cm³ |
Vapor Density | 2 (vs air) |
Vapor Pressure | 180 mm Hg (20°C) |
Flash Point | 145.7°C |
Refractive Index | n20/D 1.3602 |
Storage Temperature | 2-8°C |
Optical Purity | Enantiomeric ratio: ≥99.0:1.0 (HPLC) |
The compound is also known by several alternative names, including (S)-1-(9H-Fluoren-9-yl)ethyl carbonochloridate, (S)-Fluorenylethylchloroformate, and (+)-FLEC .
Structural Characteristics
The molecular structure of (+)-1-(9-Fluorenyl)ethyl chloroformate incorporates several key features:
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A chloroformate group (-COOCl) that serves as the reactive center for derivatization reactions
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A fluorenyl group that contributes to the compound's fluorescence properties
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A chiral center that provides the stereoselectivity necessary for enantiomeric separation
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An ethyl bridge connecting the fluorenyl group to the chloroformate moiety
This unique combination of structural elements makes (+)-1-(9-Fluorenyl)ethyl chloroformate particularly effective as a chiral derivatizing agent, especially for compounds containing amino groups.
Chemical Reactivity and Reactions
(+)-1-(9-Fluorenyl)ethyl chloroformate participates in several important chemical reactions that underpin its analytical applications.
Primary Reaction Mechanisms
The compound primarily engages in substitution reactions where the chloroformate group is replaced by various nucleophiles. It is particularly reactive toward amino groups, forming stable fluorescent derivatives that can be detected using various analytical techniques. The typical reaction conditions involve mild temperatures, often utilizing a base such as pyridine to neutralize hydrochloric acid formed during the reaction.
Derivatization Reactions
When reacting with amino acids or amines, (+)-1-(9-Fluorenyl)ethyl chloroformate forms diastereomeric derivatives that can be separated using chromatographic techniques. This reaction is central to the compound's application in chiral analysis, as it converts enantiomers into diastereomers with different physical properties that can be separated using achiral stationary phases.
Applications in Analytical Chemistry
(+)-1-(9-Fluorenyl)ethyl chloroformate has found widespread application in analytical chemistry, particularly in the separation and analysis of enantiomers.
Chiral Analysis of Amino Acids
One of the most significant applications of (+)-1-(9-Fluorenyl)ethyl chloroformate is in the analysis of amino acid enantiomers. The compound reacts with the amino group of amino acids to form diastereomeric derivatives that can be separated using various chromatographic techniques. This approach has been particularly valuable in studying the biological roles of D-amino acids, which were once thought to be rare in biological systems but are now recognized as important biomolecules .
Applications in High-Performance Liquid Chromatography (HPLC)
In HPLC analysis, (+)-1-(9-Fluorenyl)ethyl chloroformate is used to convert enantiomers into diastereomers that can be separated using conventional reversed-phase columns. The high fluorescence of the resulting derivatives enables sensitive detection, making this approach suitable for analyzing trace amounts of chiral compounds in complex matrices.
Applications in Capillary Electrophoresis
(+)-1-(9-Fluorenyl)ethyl chloroformate has also been employed in capillary electrophoresis for the separation of enantiomers. This technique offers advantages in terms of high efficiency, small sample requirements, and rapid analysis times. The compound's ability to form highly fluorescent derivatives makes it particularly suitable for this application, enabling sensitive detection of the separated enantiomers .
Recent Research Findings
Recent research has expanded the applications of (+)-1-(9-Fluorenyl)ethyl chloroformate into various fields, demonstrating its versatility as an analytical tool.
Neurometabolomics Applications
Researchers have developed targeted capillary electrophoresis-mass spectrometry (CE-MS) approaches for the chiral analysis of biologically relevant amino acids in artificial cerebrospinal fluid. In these studies, amino acids such as serine, asparagine, aspartic acid, glutamine, and glutamic acid were derivatized with (+)-1-(9-Fluorenyl)ethyl chloroformate to achieve chiral resolution .
Pharmaceutical Analysis
(+)-1-(9-Fluorenyl)ethyl chloroformate has been employed in the separation and quantitation of enantiomers of pharmaceutically important compounds. For example, researchers have used this reagent for the enantioselective analysis of methamphetamine and its metabolites in urine samples using HPLC with precolumn derivatization and fluorescence detection .
Environmental Analysis
In environmental analysis, (+)-1-(9-Fluorenyl)ethyl chloroformate has been utilized for the enantioselective analysis of glufosinate, an herbicide with chiral properties. This application demonstrates the compound's utility in monitoring environmental contaminants and understanding their environmental fate and effects .
Analytical Methodologies
Several analytical methodologies have been developed using (+)-1-(9-Fluorenyl)ethyl chloroformate as a chiral derivatizing agent.
Micellar Electrokinetic Chromatography-Mass Spectrometry
A fully automated micellar electrokinetic chromatography-mass spectrometry (MEKC-MS) method with in-capillary derivatization using (+)-1-(9-Fluorenyl)ethyl chloroformate has been developed for chiral analysis of amino acids. This approach offers advantages in terms of process automation, improved method reliability, and reduced costs .
Selectivity Evaluation of Phenyl-Based Stationary Phases
Researchers have evaluated the selectivity of phenyl-based stationary phases for the analysis of amino acid diastereomers by liquid chromatography coupled with mass spectrometry. In these studies, (+)-1-(9-Fluorenyl)ethyl chloroformate was used as a chiral derivatization reagent to facilitate the separation of amino acid enantiomers .
In-Capillary Derivatization Techniques
In-capillary derivatization techniques using (+)-1-(9-Fluorenyl)ethyl chloroformate have been developed for the electrophoretic separation of amino acids. These techniques offer advantages in terms of reduced sample preparation time and improved analytical performance .
Comparative Analysis with Similar Compounds
Several compounds share structural or functional similarities with (+)-1-(9-Fluorenyl)ethyl chloroformate. The following table highlights the unique features of (+)-1-(9-Fluorenyl)ethyl chloroformate compared to related compounds:
Compound Name | Structure Type | Unique Features | Comparative Advantage of (+)-FLEC |
---|---|---|---|
9-Fluorenylmethanol | Alcohol | Precursor for synthesis; lacks chloroformate group | Contains reactive chloroformate group for derivatization |
2,2,2-Trichloroethyl chloroformate | Chloroformate | More reactive but less selective | Higher selectivity for chiral separations |
1-(9-Fluorenyl)ethyl carbamate | Carbamate | Less fluorescent | Higher fluorescence for improved detection sensitivity |
(−)-1-(9-Fluorenyl)ethyl chloroformate | Enantiomer | Similar reactivity but different optical activity | Different selectivity pattern for complementary analyses |
Compared to these compounds, (+)-1-(9-Fluorenyl)ethyl chloroformate stands out due to its high fluorescence and effectiveness as a chiral derivatizing agent, making it particularly valuable in analytical applications.
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